molecular formula C6H4F3N B1293507 2,4,6-Trifluoroaniline CAS No. 363-81-5

2,4,6-Trifluoroaniline

Cat. No. B1293507
CAS RN: 363-81-5
M. Wt: 147.1 g/mol
InChI Key: BJSVKBGQDHUBHZ-UHFFFAOYSA-N
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Description

2,4,6-Trifluoroaniline is a chemical compound with the linear formula F3C6H2NH2 . It has a molecular weight of 147.10 . This compound is used in the synthesis of various other compounds, including 3-nitro-2,4,6-trifluoroacetanilide, a series of N′-phenyl-N-(1-phenylcyclopentyl)-methyl ureas, and 4-substituted 2,6-difluoro N-aryl pyridinones .


Synthesis Analysis

The synthesis of 2,4,6-Trifluoroaniline involves various chemical reactions. For instance, it has been used in the synthesis of 3-nitro-2,4,6-trifluoroacetanilide . Another study reported the synthesis of 2,3,4-trifluoroaniline through a method of diazotisation-fluoration and halogen exchange .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trifluoroaniline consists of a benzene ring with three fluorine atoms and one amine group attached to it . The IUPAC Standard InChI for this compound is InChI=1S/C6H4F3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 .


Chemical Reactions Analysis

2,4,6-Trifluoroaniline participates in various chemical reactions. It has been used in the synthesis of 3-nitro-2,4,6-trifluoroacetanilide, a series of N′-phenyl-N-(1-phenylcyclopentyl)-methyl ureas, and 4-substituted 2,6-difluoro N-aryl pyridinones .


Physical And Chemical Properties Analysis

2,4,6-Trifluoroaniline is a solid substance with a boiling point of 57 °C/22 mmHg and a melting point of 33-37 °C . Its molecular weight is 147.0979 .

Scientific Research Applications

Synthesis of 3-nitro-2,4,6-trifluoroacetanilide

This compound finds applications in various fields, including pharmaceuticals and agriculture. It’s synthesized using 2,4,6-Trifluoroaniline .

Development of N-aryl pyridinones

This class of molecules has been explored for their potential use as p38 kinase inhibitors, enzymes involved in cellular signaling pathways. 2,4,6-Trifluoroaniline is used in the synthesis of 4-substituted 2,6-difluoro N-aryl pyridinones .

Preparation of N-substituted ureas

These compounds are being investigated for their potential hypocholesterolemic effects, meaning they may help lower cholesterol levels. 2,4,6-Trifluoroaniline is used in the synthesis of series of N′-phenyl-N-(1- phenyl cyclopentyl)-methyl ureas .

Safety And Hazards

2,4,6-Trifluoroaniline is classified as a flammable solid and is harmful if swallowed or in contact with skin . It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4,6-trifluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSVKBGQDHUBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189842
Record name 2,4,6-Trifluoroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trifluoroaniline

CAS RN

363-81-5
Record name 2,4,6-Trifluorobenzenamine
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Record name 2,4,6-Trifluoroaniline
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Record name 2,4,6-Trifluoroaniline
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Record name 2,4,6-trifluoroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of 2,4,6-Trifluoroaniline?

A: 2,4,6-Trifluoroaniline (C6H4F3N) is a derivative of aniline where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 6 positions. [] This substitution pattern influences its chemical properties and interactions. The molecule exhibits non-crystallographic mirror symmetry. []

Q2: How does 2,4,6-Trifluoroaniline behave as a ligand in coordination chemistry?

A: Research indicates that 2,4,6-Trifluoroaniline can participate in competitive coordination with lithium ions in the presence of other coordinating species. This competitive coordination (Cs+…TFSI-…Li+, Cs+…C-O-C…Li+ and 2,4,6-Trifluoroaniline…Li+…TFSI-) contributes to a multimodal weak coordination environment for Li+, enhancing its migration in polymer electrolytes. [] This finding is particularly relevant for developing all-solid-state lithium batteries.

Q3: Has 2,4,6-Trifluoroaniline been investigated using computational chemistry methods?

A: Yes, theoretical calculations have been employed to study the adsorption of 2,4,6-Trifluoroaniline onto various nanomaterials, including coronene, fullerene, and fullerene-like nanocages. [] These studies revealed significant changes in the electronic properties of the nanomaterials upon 2,4,6-Trifluoroaniline adsorption, suggesting potential applications in sensing technologies like SERS (surface-enhanced Raman scattering).

Q4: Are there any known synthetic routes to access germyl derivatives of 2,4,6-Trifluoroaniline?

A: Research describes two primary methods for synthesizing germyl derivatives of 2,4,6-Trifluoroaniline. [] The first involves dehydrohalogenation between halogermanes and 2,4,6-Trifluoroaniline using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base. The second method utilizes an elimination reaction between halogermanes and 2,4,6-Trifluoroanilinolithium. The choice of halogermane and reaction conditions can lead to different products, including germylamines, germa-imines, and cyclodigermazanes.

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